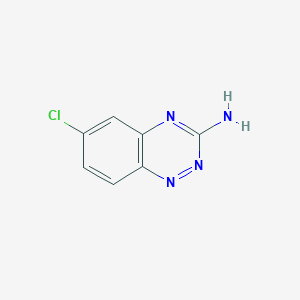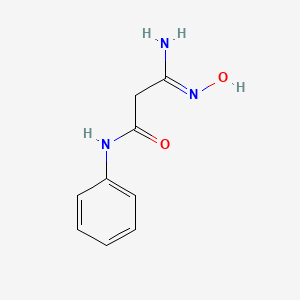
2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxycarbamimidoyl group attached to a phenylacetamide backbone, which imparts distinct chemical properties.
Applications De Recherche Scientifique
2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and other biochemical processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds, such as methyl esters of 2-(n-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids, have been studied as promising building blocks in peptidomimetic synthesis .
Mode of Action
It’s known that amidoximes, which are structurally similar to this compound, can be reduced in vivo to amidines . Amidines are known to effectively replace the guanidine group of arginine in arginine mimetics for the treatment of blood-coagulation disorders .
Biochemical Pathways
Amidoximes, which are structurally similar to this compound, are known to behave as nitric oxide donors (no donors) because of their transformation by enzymes into amides with a subsequent release of no .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination. One efficient method involves the use of 2-cyanobenzamide, which undergoes coupling and subsequent hydroxyamination to yield the desired product . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the transformation.
Industrial Production Methods
While specific industrial production methods for 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share a similar hydroxycarbamimidoyl group and are used in peptidomimetic synthesis.
Ximelagatran: This compound contains a hydroxycarbamimidoyl group and is used as an anticoagulant
Uniqueness
2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide is unique due to its specific structure, which combines a hydroxycarbamimidoyl group with a phenylacetamide backbone
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide involves the reaction of N-phenylglycine with hydroxylamine hydrochloride to form N-hydroxy-N-phenylglycine, which is then reacted with cyanogen bromide to form N-cyanomethyl-N-phenylglycine. The resulting compound is then reacted with hydroxylamine hydrochloride to form 2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide.", "Starting Materials": [ "N-phenylglycine", "hydroxylamine hydrochloride", "cyanogen bromide" ], "Reaction": [ "N-phenylglycine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form N-hydroxy-N-phenylglycine.", "N-hydroxy-N-phenylglycine is then reacted with cyanogen bromide in the presence of a base such as triethylamine to form N-cyanomethyl-N-phenylglycine.", "N-cyanomethyl-N-phenylglycine is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide." ] } | |
Numéro CAS |
61239-31-4 |
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(3E)-3-amino-3-hydroxyimino-N-phenylpropanamide |
InChI |
InChI=1S/C9H11N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13) |
Clé InChI |
XTQZAZLVSUZNQQ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)C/C(=N\O)/N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC(=NO)N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CC(=NO)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 1-phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carboxylate](/img/structure/B3054515.png)
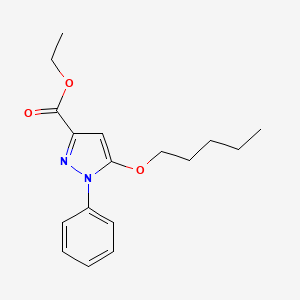
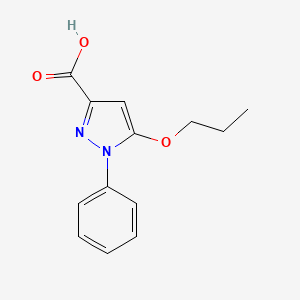
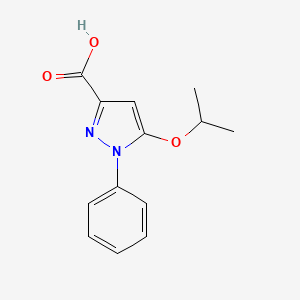
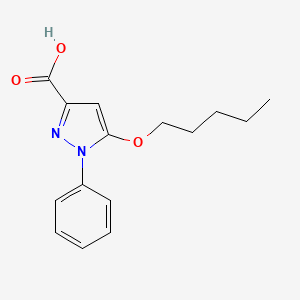
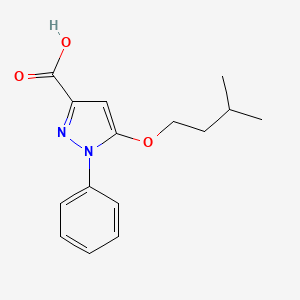

![N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/no-structure.png)
